tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
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Overview
Description
tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12ClN5O2 and a molecular weight of 269.69 g/mol . It is also known by other names such as N-Boc-6-chloro-9H-purin-2-amine and Carbamic acid, N-(6-chloro-9H-purin-2-yl)-, 1,1-dimethylethyl ester . This compound is characterized by its chlorinated purine structure and is commonly used in various chemical and biological research applications .
Mechanism of Action
Target of Action
It’s known that purine derivatives, which this compound is a part of, play crucial roles in various biological processes, including dna and rna synthesis, signal transduction, and energy metabolism .
Mode of Action
The compound’s mode of action involves a chemical reaction known as the Mitsunobu reaction . This reaction is a coupling process between the compound and various alcohols, leading to the formation of N9-alkylated products . The reaction is facilitated by the protection of the exocyclic amino group via N-tert-butoxycarbonylation, which significantly improves the solubility of 2-amino-6-chloropurine in Mitsunobu solvents .
Biochemical Pathways
Purine derivatives are known to be involved in various biochemical pathways, including nucleotide synthesis and salvage pathways .
Pharmacokinetics
The compound’s solubility in mitsunobu solvents is significantly improved after its exocyclic amino group is protected via n-tert-butoxycarbonylation . This could potentially impact its absorption and distribution in the body.
Result of Action
The compound’s ability to undergo the mitsunobu reaction and form n9-alkylated products suggests that it could potentially modify the structure of other molecules, possibly impacting their function .
Action Environment
The mitsunobu reaction, which the compound undergoes, is known to be sensitive to reaction conditions, such as temperature and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate typically involves the reaction of 6-chloro-9H-purine-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are used to remove the tert-butyl group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted purine derivatives.
Deprotection Reactions: The major product is 6-chloro-9H-purine-2-amine .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, it serves as a precursor for the synthesis of nucleoside analogs, which are important in studying DNA and RNA interactions .
Medicine: In medicinal chemistry, this compound is used in the development of antiviral and anticancer agents .
Industry: In the industrial sector, it is used in the production of pharmaceutical intermediates and fine chemicals .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl N-(6-chloro-7H-purin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-8-14-6(11)5-7(15-8)13-4-12-5/h4H,1-3H3,(H2,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZGELOMTPFKMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309947-89-5 |
Source
|
Record name | tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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